B1575142 Mucin-1 (950-958)

Mucin-1 (950-958)

Cat. No.: B1575142
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of MUC1 as a Transmembrane Glycoprotein (B1211001)

MUC1 is a type I transmembrane protein, meaning it has a single-pass transmembrane domain with its N-terminus located in the extracellular space. thno.org It is expressed on the apical surface of most glandular epithelial cells, including those in the lungs, breast, pancreas, and gastrointestinal tract. spandidos-publications.comsinobiological.com The protein is translated as a single polypeptide that undergoes autoproteolytic cleavage in the endoplasmic reticulum to form two subunits, MUC1-N and MUC1-C, which remain associated in a stable, non-covalent complex at the cell surface. spandidos-publications.complos.org

Structural Domains of MUC1 (Extracellular, Transmembrane, Cytoplasmic)

The MUC1 protein is composed of three distinct domains:

Extracellular Domain (MUC1-N): This is the larger, N-terminal subunit that extends 200–500 nm above the cell surface. frontiersin.org Its most prominent feature is the variable number of tandem repeats (VNTR) region, which consists of 20 to 125 repeats of a 20-amino acid sequence. wikipedia.orgresearchgate.net This region is rich in serine and threonine residues, which are sites for extensive O-glycosylation, contributing to 50-90% of the protein's molecular mass in normal cells. nih.govontosight.ai This heavy glycosylation creates a protective, lubricating, and hydrating layer. nih.gov The extracellular domain also contains a sea urchin sperm protein, enterokinase, and agrin (SEA) domain where the autoproteolytic cleavage occurs. researchgate.netresearchgate.net

Transmembrane Domain (part of MUC1-C): This 28-amino acid sequence anchors the MUC1 protein within the cell membrane. spandidos-publications.comresearchgate.net It is part of the smaller, C-terminal subunit (MUC1-C).

Cytoplasmic Domain (part of MUC1-C): The 72-amino acid cytoplasmic tail of MUC1-C extends into the cell's cytoplasm. nih.gov This domain is highly conserved and contains several phosphorylation sites that are crucial for its role in intracellular signal transduction, interacting with various signaling molecules and influencing pathways that regulate cell growth, proliferation, and apoptosis. spandidos-publications.comfrontiersin.org

DomainSubunitLocationKey Features
Extracellular MUC1-NOutside the cellContains Variable Number of Tandem Repeats (VNTR); heavily O-glycosylated; forms a protective barrier.
Transmembrane MUC1-CSpanning the cell membraneAnchors the protein in the plasma membrane.
Cytoplasmic MUC1-CInside the cellContains phosphorylation sites; involved in signal transduction.

Normal Physiological Roles of MUC1

In healthy tissues, MUC1's primary function is to act as a protective barrier. nih.gov The dense layer of carbohydrates on the extracellular domain lubricates and hydrates the cell surface, protecting it from pathogens, toxins, and physical damage. nih.govontosight.ai It acts as a decoy receptor for invading pathogens and can inhibit cell-to-cell and cell-extracellular matrix interactions. nih.govwikipedia.org MUC1 is also involved in regulating inflammatory responses and maintaining epithelial homeostasis. frontiersin.orgnih.gov The cytoplasmic tail can transduce signals into the cell, indicating the state of the extracellular environment. frontiersin.org

MUC1 in Pathological Contexts: Aberrant Expression and Glycosylation

In malignancies, particularly adenocarcinomas, the expression and structure of MUC1 are dramatically altered. nih.govpatsnap.com These changes are considered a hallmark of cancer and contribute to tumor progression. mdpi.com

Altered MUC1 Presentation in Malignancy

Cancer cells typically exhibit massive overexpression of MUC1. nih.govontosight.ai Furthermore, the protein loses its polarized localization to the apical surface and is instead found distributed over the entire cell surface. nih.gov This loss of polarity allows the MUC1 cytoplasmic tail to interact with a wider range of signaling molecules, promoting oncogenic pathways that drive cell proliferation, invasion, and metastasis. ontosight.aioncotarget.com

Hypoglycosylation and Exposed Epitopes in Tumor Cells

A critical change in tumor-associated MUC1 is its aberrant glycosylation. creative-diagnostics.com In cancer cells, the complex, branched O-glycan chains seen in normal cells are replaced with shorter, simpler carbohydrate structures, a state known as hypoglycosylation. nih.govoncotarget.com This is due to changes in the expression and activity of glycosyltransferases. mdpi.com This underglycosylation exposes regions of the core peptide backbone that are normally masked by the extensive sugar chains. creative-diagnostics.comtandfonline.com

This exposure of the peptide core creates novel tumor-associated carbohydrate antigens (TACAs), such as Tn, sialyl-Tn (STn), and T antigens. mdpi.comnih.gov These exposed epitopes are recognized as foreign by the immune system and can elicit an immune response, making MUC1 a significant target for cancer immunotherapy. creative-diagnostics.comaacrjournals.org

Identification of Mucin-1 (950-958) as a Specific Peptide Fragment

Among the newly exposed epitopes on hypoglycosylated MUC1, specific peptide fragments from the protein's core have been identified as targets for the immune system. One such fragment is Mucin-1 (950-958) , which corresponds to the amino acid sequence STAPPVHNV . jpt.compeptides.de

This particular peptide has been identified as an immunodominant epitope presented by the Human Leukocyte Antigen (HLA)-A0201 molecule, a common HLA type. ersnet.orgsb-peptide.com Research has shown that cytotoxic T-lymphocytes (CTLs), a type of immune cell that can kill cancer cells, can recognize the MUC1 (950-958) peptide when it is presented on the surface of tumor cells. nih.govresearchgate.net Studies have demonstrated that CTL clones specific for this peptide can effectively recognize and lyse malignant cells, such as those from malignant pleural mesothelioma, that express both MUC1 and HLA-A0201. ersnet.orgnih.gov This makes the Mucin-1 (950-958) peptide a specific and attractive target for the development of cancer vaccines and T-cell-based immunotherapies. sb-peptide.comresearchgate.net

Amino Acid Sequence of MUC1 (950-958): STAPPVHNV

The peptide MUC1 (950-958) is a specific nine-amino-acid sequence derived from the MUC1 protein. aacrjournals.org Its primary structure consists of the following amino acids in order: Serine - Threonine - Alanine - Proline - Proline - Valine - Histidine - Asparagine - Valine.

Amino Acid Three-Letter Code One-Letter Code
SerineSerS
ThreonineThrT
AlanineAlaA
ProlineProP
ProlineProP
ValineValV
HistidineHisH
AsparagineAsnN
ValineValV

Table 1: Amino acid composition of the MUC1 (950-958) peptide.

This specific sequence, STAPPVHNV, has been identified as an epitope that can be presented by HLA-A*0201 molecules, making it a target for CTLs. sb-peptide.comjpt.com

Location within the MUC1 Tandem Repeat Region

The MUC1 (950-958) peptide is located within the variable number of tandem repeats (VNTR) region of the MUC1 protein's extracellular domain. aacrjournals.orgnih.gov This region is characterized by multiple repeats of a 20-amino acid sequence. anaspec.com The general consensus sequence for this tandem repeat is often cited as HGVTSAPDTRPAPGSTAPPA. nih.gov The STAPPVHNV sequence is a part of this repeating unit. aacrjournals.orgnih.gov

The tandem repeat domain is a hallmark of the MUC1 protein and is the primary site of O-linked glycosylation. nih.gov In cancer cells, the glycosylation of this region is often incomplete or altered, which can unmask peptide epitopes like STAPPVHNV, allowing them to be recognized by the immune system. nih.gov Research has shown that cytotoxic T-lymphocytes specific for the MUC1 (950-958) peptide can recognize and lyse tumor cells that endogenously express MUC1. aacrjournals.orgresearchgate.net This recognition has been observed in various cancer types, including malignant pleural mesothelioma, indicating the potential of this peptide as a target for immunotherapy. researchgate.netersnet.org The ability of CTLs to target this epitope, even on hyperglycosylated MUC1, further underscores its significance as a tumor antigen. researchgate.net

Properties

sequence

STAPPVHNV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Mucin-1 (950-958)

Origin of Product

United States

Molecular and Cellular Biology of Mucin 1 950 958 As an Antigen

Antigen Processing and Presentation Mechanisms

The journey of the MUC1 (950-958) peptide from a large glycoprotein (B1211001) to a recognizable antigen for T-cells involves a series of intricate cellular processes.

Proteasomal Processing of MUC1 into Peptide Fragments

For an endogenous protein like MUC1 to be presented on MHC class I molecules, it must first be degraded into smaller peptide fragments. This crucial step is primarily carried out by the proteasome, a large protein complex found in the cytosol of all eukaryotic cells. ashpublications.org In the context of MUC1, the full-length protein is synthesized in the cytoplasm and can be targeted for proteasomal degradation. ashpublications.org Studies have shown that the presentation of the MUC1 (950-958) epitope is sensitive to proteasomal inhibitors like lactacystin, confirming the involvement of the proteasome in its generation. ashpublications.org

The immunoproteasome, a specialized form of the proteasome found in cells stimulated with inflammatory cytokines, can also play a role in processing MUC1, particularly in dendritic cells (DCs). nih.govuni-koeln.de Research has demonstrated that glycosylated peptides from the MUC1 VNTR can be generated by the immunoproteasome of DCs. nih.gov While the MUC1 (950-958) peptide itself is not glycosylated, the processing of the larger MUC1 protein, which is heavily glycosylated, is a complex process influenced by the nature and location of these sugar moieties. nih.govuni-koeln.de

Role of Antigen-Presenting Cells (APCs) in MUC1 (950-958) Presentation

Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are professional immune cells that are highly efficient at processing and presenting antigens to T-cells. libretexts.org DCs can capture tumor antigens like MUC1 and process them through the MHC class I pathway to activate CD8+ T-cells. aacrjournals.orglibretexts.org

Studies have demonstrated that DCs pulsed with the MUC1 (950-958) peptide can effectively induce MUC1-specific CTLs in vitro. aacrjournals.org Furthermore, DCs transfected with in vitro-transcribed MUC1 RNA are capable of processing and presenting MUC1-derived epitopes, including MUC1 (950-958), leading to the activation of specific CTLs. ashpublications.org This indicates that DCs can process the entire MUC1 protein and present the relevant peptide. The process involves the transport of the generated peptides from the cytosol into the endoplasmic reticulum (ER) by the transporter associated with antigen processing (TAP). ashpublications.org Interestingly, while the presentation of the M1.1 (950-958) peptide is dependent on TAP, another MUC1-derived peptide, M1.2, from the signal sequence, is presented independently of TAP. ashpublications.org

Major Histocompatibility Complex (MHC) Restriction: HLA-A*0201 Binding

For a peptide antigen to be recognized by a CD8+ T-cell, it must be presented on the cell surface by a Major Histocompatibility Complex (MHC) class I molecule. The MUC1 (950-958) peptide has been identified as being restricted to the HLA-A0201 allele, a common human leukocyte antigen (HLA) type. sb-peptide.comnih.govpeptides.dex-mol.net This means that the MUC1 (950-958) peptide binds to the peptide-binding groove of the HLA-A0201 molecule.

The affinity of the MUC1 (950-958) peptide for the HLA-A*0201 molecule has been determined to be in the range of a "medium binder". sb-peptide.com Competitive peptide inhibition assays have shown a half-maximal inhibitory concentration (IC50) of 10.13 µg/ml for the MUC1 (950-958) peptide. sb-peptide.com While this affinity is sufficient to induce an immune response, research has also focused on creating altered versions of the peptide with higher binding affinities to potentially elicit a more potent anti-tumor response. sb-peptide.comx-mol.net

Table 1: Binding Affinity of MUC1 Peptides to HLA-A*0201

Peptide Sequence Binding Affinity (IC50) Classification
MUC1 (950-958) STAPPVHNV 10.13 µg/ml Medium Binder
MUC1 (12-20) LLLLTVLTV 10.89 µg/ml Medium Binder
Modified MUC1 (950-958) Varies 0.34 to 1.68 µg/ml High-Affinity Binder

Data sourced from competitive peptide inhibition assays. sb-peptide.com

Interaction with Immune Cells

Once the MUC1 (950-958) peptide is presented by the HLA-A*0201 molecule on the surface of an APC or a tumor cell, it can be recognized by specific immune cells, leading to an anti-tumor response.

T-Cell Receptor (TCR) Recognition of MUC1 (950-958)/HLA-A*0201 Complex

The specificity of the T-cell response is determined by the T-cell receptor (TCR), a unique receptor on the surface of each T-cell that recognizes a specific peptide-MHC complex. CD8+ T-cells possess TCRs that can bind to the MUC1 (950-958)/HLA-A*0201 complex. nih.gov This recognition is highly specific and is a critical step in initiating a targeted immune attack against MUC1-expressing tumor cells. The interaction between the TCR and the peptide-MHC complex triggers a signaling cascade within the T-cell, leading to its activation and differentiation into an effector cell.

Induction of CD8+ Cytotoxic T Lymphocyte (CTL) Responses by MUC1 (950-958)

The recognition of the MUC1 (950-958)/HLA-A*0201 complex by a CD8+ T-cell leads to the induction of a potent cytotoxic T lymphocyte (CTL) response. sb-peptide.comnih.gov These CTLs are capable of directly killing tumor cells that present the MUC1 (950-958) peptide on their surface. aacrjournals.orgnih.gov

Numerous studies have demonstrated the ability of the MUC1 (950-958) peptide to induce CTLs that can lyse MUC1-positive tumor cells in an antigen-specific and HLA-A*0201-restricted manner. aacrjournals.orgnih.gov These CTLs have been shown to be effective against various types of cancer cells, including breast cancer, pancreatic cancer, renal cancer, multiple myeloma, and malignant pleural mesothelioma. nih.gov The frequency of MUC1 (950-958)-specific CD8+ T-cells has been detected in breast cancer patients, suggesting a naturally occurring immune response against this antigen. nih.gov

Table 2: Research Findings on MUC1 (950-958)-Induced CTL Responses

Cancer Type Key Finding Reference
Breast, Pancreatic, Renal Cancer MUC1 (950-958)-specific CD8+ T-cell clones recognize and lyse tumor cell lines. nih.gov
Multiple Myeloma, Acute Myelogenous Leukemia MUC1 (950-958)-specific T-cell clones recognize and lyse malignant cells. nih.gov
Malignant Pleural Mesothelioma HLA-A0201+ MPM cell lines are recognized and lysed by an HLA-A0201/MUC1 (950-958)-specific CTL clone. researchgate.netersnet.org
Gastric Cancer Altered MUC1 peptides with higher affinity to HLA-A*0201 generated more CTLs that could cross-recognize gastric cancer cells. x-mol.net
Breast Cancer MUC1 (950-958)-specific CD8+ T-cells were identified in nearly half of the investigated patients. nih.gov

The induction of these CTL responses is a cornerstone of immunotherapeutic strategies targeting MUC1-expressing cancers. The ability to generate a robust and specific CTL response against the MUC1 (950-958) epitope holds significant promise for the development of effective cancer vaccines and adoptive T-cell therapies.

Characterization of MUC1 (950-958)-Specific CTL Clones

The Mucin-1 (MUC1) peptide spanning amino acids 950-958, with the sequence STAPPVHNV, is a well-documented target for cytotoxic T-lymphocytes (CTLs) in the context of cancer immunotherapy. nih.govjpt.com This peptide is derived from a region of the MUC1 protein that is not part of the variable number tandem repeats (VNTR). nih.gov Researchers have successfully generated and characterized CTL clones specific for the MUC1 (950-958) peptide presented by the HLA-A*0201 molecule. nih.goversnet.org

The process of generating these specific CTL clones typically involves stimulating peripheral blood mononuclear cells (PBMCs) from healthy HLA-A*0201-positive donors with the MUC1 (950-958) peptide. ersnet.orgaacrjournals.org These stimulated cells are then cloned by limiting dilution to isolate individual T-cell clones with high reactivity and specificity for the peptide. ersnet.org

Characterization of these CTL clones has demonstrated their ability to recognize and lyse tumor cells endogenously expressing MUC1 in an antigen-specific and HLA-A2-restricted manner. aacrjournals.org For instance, CTL clones specific for the MUC1 (950-958) peptide have been shown to effectively kill MUC1-positive tumor cell lines from various cancers, including breast, pancreatic, and renal carcinomas, as well as multiple myeloma and primary acute myelogenous leukemia blasts. nih.gov

Furthermore, studies have investigated the lytic activity of these CTL clones against malignant pleural mesothelioma (MPM) cell lines. ersnet.orgresearchgate.net It was found that a highly reactive CTL clone could recognize and lyse HLA-A0201-positive MPM tumor cells. ersnet.org The specificity of this recognition was confirmed through inhibition assays using an anti-HLA-A0201 monoclonal antibody, which significantly reduced the CTL response. ersnet.org Not all clones, however, exhibit the same level of reactivity, suggesting that the avidity of the T-cell receptor for the MUC1 (950-958)/HLA-A*0201 complex is a critical factor for effective tumor cell recognition. ersnet.org

Table 1: Characteristics of MUC1 (950-958)-Specific CTL Clones

CharacteristicDescription
Peptide Specificity MUC1 (950-958) (Sequence: STAPPVHNV) nih.govjpt.com
HLA Restriction HLA-A*0201 nih.goversnet.org
Source for Generation Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors ersnet.orgaacrjournals.org
Functional Activity Antigen-specific lysis of MUC1-positive tumor cells aacrjournals.org
Recognized Tumor Types Breast carcinoma, Pancreatic carcinoma, Renal carcinoma, Multiple myeloma, Acute myelogenous leukemia, Malignant pleural mesothelioma nih.goversnet.org

Post-Translational Modifications (PTMs) and Antigenicity of MUC1 Peptides

Post-translational modifications (PTMs) are crucial in modulating the antigenicity of proteins, including MUC1. mdpi.com These modifications can alter protein structure and function, thereby influencing how they are processed and presented by the immune system. mdpi.com

Impact of Glycosylation on MUC1 (950-958) Recognition

In cancer, MUC1 is often overexpressed and exhibits aberrant, truncated glycosylation, which exposes new peptide epitopes that can be recognized by the immune system. nih.govnih.gov However, the impact of glycosylation on the recognition of the MUC1 (950-958) peptide by specific CTLs appears to be minimal.

Studies on malignant pleural mesothelioma (MPM) have shown that CTL clones specific for MUC1 (950-958)/HLA-A0201 can recognize and lyse MPM cell lines regardless of their MUC1 glycosylation status. ersnet.orgresearchgate.net Researchers treated MPM cells with benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BGN), a competitive inhibitor of O-glycosylation. ersnet.orgresearchgate.net While this treatment increased the staining of hypoglycosylated MUC1-specific antibodies, it did not enhance the recognition and lysis of these cells by the MUC1 (950-958)-specific CTL clone. ersnet.org This suggests that the presentation of the MUC1 (950-958) peptide in the context of HLA-A0201 is not significantly affected by the glycosylation state of the full-length MUC1 protein. nih.goversnet.org

This finding is significant because while aberrant glycosylation is a hallmark of tumor-associated MUC1, the ability of the immune system to target non-glycosylated peptide epitopes like MUC1 (950-958) broadens the potential applicability of MUC1-based immunotherapies. nih.gov

Table 2: Effect of Glycosylation Inhibition on MUC1 (950-958) Recognition

Cell TreatmentMUC1 Glycosylation StatusRecognition by MUC1 (950-958)-Specific CTL Clone
Untreated MPM Cells Variably glycosylated researchgate.netRecognized and lysed ersnet.orgresearchgate.net
BGN-Treated MPM Cells Hypoglycosylated (inhibited O-glycosylation) ersnet.orgRecognition and lysis were not enhanced ersnet.org

Other Relevant PTMs Affecting Antigenicity (e.g., phosphorylation, if applicable to peptide)

While glycosylation is the most studied PTM in relation to MUC1 antigenicity, other modifications such as phosphorylation can also occur and potentially influence immune recognition. mdpi.comnih.gov The cytoplasmic tail of MUC1 has been shown to be tyrosine phosphorylated, and this phosphorylation is associated with changes in cell-cell adhesion and intracellular signaling. nih.gov

Phosphorylation plays a critical role in T-cell activation signaling. frontiersin.org However, direct evidence specifically linking the phosphorylation of the MUC1 (950-958) peptide itself to its antigenicity and recognition by CTLs is not extensively documented in the provided search results. The MUC1 (950-958) peptide is located in the extracellular domain, whereas the documented phosphorylation sites are primarily within the cytoplasmic tail. nih.govnih.gov Therefore, while phosphorylation is a key regulatory mechanism for MUC1's function and signaling, its direct impact on the antigenicity of the extracellular MUC1 (950-958) epitope for CTL recognition remains an area for further investigation.

Role of Mucin 1 950 958 in Disease Mechanisms

MUC1 (950-958) as a Tumor-Associated Antigen (TAA)

Mucin-1 (MUC1) is a transmembrane glycoprotein (B1211001) that is overexpressed and aberrantly glycosylated in a variety of human adenocarcinomas. aacrjournals.orgmdpi.com This altered expression exposes new epitopes on the MUC1 protein, including the peptide sequence STAPPVHNV, which corresponds to amino acids 950-958 of the MUC1 protein core. nih.govjpt.com This peptide, MUC1 (950-958), is recognized by the immune system as a tumor-associated antigen (TAA), making it a significant target for cancer immunotherapy. nih.govx-mol.net

The MUC1 (950-958) epitope has been identified in several types of cancer, where its presence is often associated with disease progression and prognosis.

MUC1 is a well-established TAA in breast cancer. researchgate.net Studies have shown that a significant percentage of breast cancer patients have pre-existing CD8+ T-cells specific for the MUC1 (950-958) epitope. researchgate.netnih.gov One study detected these specific T-cells in 32% of breast cancer patients. researchgate.net Another study found CD8+ T cells recognizing the MUC1 (950-958) epitope in 46% of analyzed breast cancer patients. nih.gov The presence of these T-cells suggests a naturally occurring immune response against the tumor. nih.govnih.gov Research has demonstrated that T-cell lines stimulated with the MUC1 (950-958) peptide can effectively lyse MUC1-positive breast cancer cells in a laboratory setting. researchgate.net The frequency of these specific T-cells has been observed to be higher in patients with stable disease, suggesting a potential role in controlling tumor growth. nih.gov

Table 1: MUC1 (950-958) in Breast Carcinoma

Research Finding Study Details Reference
Pre-existing CD8+ T-cells specific for MUC1 (950-958) detected in 32% of breast cancer patients. Comparative study of MUC1-specific T-cell immunity in breast cancer patients and healthy volunteers. researchgate.net
CD8+ T-cells recognizing the MUC1 (950-958) epitope found in 46% of breast cancer patients. Quantification of CD8+ T-cell response against a mucin epitope in breast cancer patients. nih.gov
MUC1 (950-958)-specific T-cells were frequently found in both breast cancer patients and healthy donors. Analysis of pre-existing T-cell immunity against MUC1 in breast cancer patients and healthy volunteers. nih.gov
T-cell lines stimulated with MUC1 (950-958) exhibited lytic capacity against HLA-A*0201+/MUC-1+ tumor cells. In vitro stimulation of T-cells from breast cancer patients with MUC1 peptides. researchgate.net

MUC1 is overexpressed in the majority of pancreatic cancers, with some reports indicating its presence in over 90% of cases. sb-peptide.com This overexpression, coupled with altered glycosylation, exposes the MUC1 (950-958) epitope, making it a target for the immune system. nih.gov Studies have shown that cytotoxic T-lymphocytes (CTLs) specific for MUC1 (950-958) can recognize and kill pancreatic cancer cell lines. nih.gov The expression of MUC1 in pancreatic ductal adenocarcinoma (PDAC) has been correlated with more advanced disease. mdpi.com A monoclonal antibody, TAB 004, which specifically recognizes the STAPPVHNV epitope (MUC1 950-958), has been developed and shown to detect MUC1 on pancreatic cancer cells, including cancer stem cells. nih.gov

Table 2: MUC1 (950-958) in Pancreatic Adenocarcinoma

Research Finding Study Details Reference
MUC1 is overexpressed in over 90% of pancreatic cancers. General review of MUC1 as a tumor-associated antigen. sb-peptide.com
MUC1 (950-958) specific CTLs can recognize and lyse pancreatic cancer cell lines. Generation of CD8+ T-cell clones specific for HLA-A*0201/MUC1 complexes. nih.gov
MUC1 expression is positively correlated with more advanced PDAC. Evaluation of C595-reactive MUC1 expression in pancreatic tissues. mdpi.com
A monoclonal antibody (TAB 004) targeting the MUC1 (950-958) epitope detects MUC1 on pancreatic cancer cells. Development and characterization of a novel MUC1 antibody. nih.gov

MUC1 is frequently overexpressed in non-small cell lung cancer (NSCLC). nih.govfrontiersin.org The presence of a specific tumor-associated MUC1 epitope (TA-MUC1), which is dependent on glycosylation, has been shown to be a favorable prognostic factor in NSCLC patients, particularly those with lymph node metastasis. nih.gov While direct studies focusing solely on the MUC1 (950-958) peptide in lung cancer are less common, the general overexpression of MUC1 and the recognition of MUC1-derived peptides by the immune system are well-documented. nih.govnih.gov The co-expression of MUC1 and EGFR has been identified as a potential dual target for therapies in lung adenocarcinoma. frontiersin.org

Table 3: MUC1 (950-958) in Lung Carcinoma

Research Finding Study Details Reference
MUC1 is frequently overexpressed in non-small cell lung cancer (NSCLC). Immunohistochemical staining of NSCLC tissue sections. nih.gov
The presence of a tumor-associated MUC1 epitope (TA-MUC1) is a favorable prognostic factor in NSCLC. Multivariate analysis of MUC1 antibody staining and patient survival. nih.gov
MUC1-specific CTLs have shown promising results in other malignancies, including lung cancer. General review of MUC1 as a tumor antigen for immunotherapy. ersnet.org
Co-expression of MUC1 and EGFR is specific to tumor cells in the lung tumor microenvironment. Single-cell analysis of lung adenocarcinoma tissues. frontiersin.org

MUC1 is expressed on malignant pleural mesothelioma (MPM) cells and is a potential target for immunotherapy. ersnet.orgnih.govresearchgate.net Research has demonstrated that all tested MPM cell lines express the MUC1 protein on their surface, albeit with varying glycosylation patterns. ersnet.orgnih.gov Importantly, CTL clones specific for the MUC1 (950-958) peptide presented by HLA-A*0201 are capable of recognizing and lysing MPM cell lines. ersnet.orgnih.govresearchgate.net This recognition and subsequent killing of tumor cells by the CTLs occur regardless of the MUC1 glycosylation profile on the MPM cells. ersnet.orgnih.gov These findings suggest that MUC1 (950-958) is a viable antigenic target for the development of T-cell-based immunotherapies for MPM. ersnet.orgnih.govresearchgate.net

Table 4: MUC1 (950-958) in Malignant Pleural Mesothelioma

Research Finding Study Details Reference
All tested MPM cell lines express MUC1 protein on their surface. Analysis of MUC1 expression and glycosylation on MPM cell lines using monoclonal antibodies. ersnet.orgnih.gov
HLA-A*0201+ MPM cell lines are recognized and lysed by a MUC1 (950-958)-specific CTL clone. In vitro study of the cytotoxic response of a MUC1 (950-958)/HLA-A*0201-specific CTL clone against MPM cell lines. ersnet.orgnih.govresearchgate.net
Recognition by the CTL clone is independent of the MUC1 glycosylation profile. Comparison of CTL response to MPM cell lines with different MUC1 glycosylation patterns. ersnet.orgnih.gov
MUC1 (950-958) peptide is presented to MUC1-specific CD8+ T cells by HLA-A*0201+ MPM cell lines. Generation and testing of MUC1(950–958)/HLA-A*0201-specific CTL clones against MPM cells. researchgate.netresearchgate.net

MUC1 is highly expressed in gastric carcinomas compared to non-cancerous gastric mucosa. nih.gov This upregulation of MUC1 expression is associated with tumor invasion, metastasis, and a poorer prognosis for patients. nih.govmdpi.com The majority of patients with gastrointestinal cancers, including gastric cancer, have been found to have detectable CD8+ T-cells in their blood that are directed against MUC1-derived epitopes. nih.gov However, one study investigating altered MUC1 peptides for gastric cancer vaccines found that the M1.1 (MUC1 950-958) peptide did not induce stronger antitumor responses compared to newly designed altered peptides. x-mol.net This suggests that while MUC1 is a relevant TAA in gastric cancer, the immunogenicity of the native MUC1 (950-958) epitope might be suboptimal for inducing a robust anti-tumor immune response in this specific cancer type. x-mol.net

Table 5: MUC1 (950-958) in Gastric Carcinoma

Research Finding Study Details Reference
MUC1 is highly expressed in gastric carcinomas. Immunohistochemical study of tissue microarrays from gastric carcinoma patients. nih.gov
High MUC1 expression is correlated with poor prognostic factors like invasion and metastasis. Analysis of MUC1 expression with clinicopathological parameters and survival. nih.govmdpi.com
Most gastrointestinal cancer survivors have detectable CD8+ T-cells against MUC1 epitopes. Analysis of CD8+ T-cell repertoire in the blood of HLA-A2+ gastrointestinal tumor survivors. nih.gov
The MUC1 (950-958) peptide (M1.1) did not induce stronger antitumor responses compared to altered peptides in a gastric cancer model. Design and testing of altered MUC1 peptides for immunogenicity against gastric cancer cells. x-mol.net

Presence of MUC1 (950-958) in Various Malignancies

Hematological Malignancies (e.g., multiple myeloma, acute myelogenous leukemia)

The epithelial mucin MUC1 is aberrantly expressed in a significant percentage of hematological malignancies. cellsignal.com Studies have identified MUC1 expression in 92% of multiple myeloma cases and 67% of acute myelogenous leukemia (AML) samples. cellsignal.com This expression is not limited to a specific subtype, as in AML, MUC1 was found on blasts from various FAB (French-American-British) classifications. cellsignal.com

The presence of MUC1 on these malignant cells makes it a target for the immune system. Research has shown that cytotoxic T-lymphocytes (CTLs) specific for MUC1 can recognize and lyse tumor cells from patients with multiple myeloma and primary AML blasts. cellsignal.comspandidos-publications.com Specifically, CTLs that recognize the HLA-A2-restricted MUC1 (950-958) peptide (sequence STAPPVHNV) have been shown to efficiently lyse MUC1-positive, HLA-A2-positive primary AML blasts and multiple myeloma cell lines in an antigen-specific manner. cellsignal.comspandidos-publications.com This indicates that the MUC1 (950-958) peptide is naturally processed and presented on the surface of these leukemia and myeloma cells, making it a viable tumor-associated antigen for immunotherapeutic strategies. cellsignal.comspandidos-publications.com Furthermore, MUC1 is highly expressed on AML stem cells (CD34+/lineage−/CD38− cells) compared to their normal counterparts, suggesting its role in the maintenance of the leukemic stem cell population. nih.gov

MUC1 Expression in Hematological Malignancies
MalignancyPercentage of MUC1 ExpressionReference
Multiple Myeloma92% cellsignal.com
Acute Myelogenous Leukemia (AML)67% cellsignal.com

Aberrant Expression and Glycosylation of Full-Length MUC1 in Cancer and its Relation to Peptide Exposure

In normal epithelial tissues, MUC1 is a heavily glycosylated transmembrane protein localized at the apical surface of cells. nih.govescholarship.org These extensive carbohydrate side chains mask the underlying polypeptide core. aacrjournals.org However, in over 90% of epithelial cancers, including breast and pancreatic cancer, MUC1 is not only overexpressed but also aberrantly glycosylated. spandidos-publications.comaacrjournals.org

This aberrant glycosylation is characterized by shorter, truncated carbohydrate structures, a phenomenon often referred to as underglycosylation or hypoglycosylation. nih.govtandfonline.com The mechanisms behind this include changes in the activity of glycosyltransferases, the enzymes responsible for building the sugar chains. nih.gov For example, some breast cancer cell lines show increased activity of a sialyltransferase and a loss of core-2 branching capability, leading to shorter, more sialylated O-glycans. nih.gov

This incomplete glycosylation is a critical event as it leads to the exposure of cryptic epitopes on the MUC1 protein core that are normally hidden. nih.govasm.org These newly exposed peptide epitopes, including sequences within the variable number of tandem repeats (VNTR) region like the MUC1 (950-958) epitope (STAPPVHNV), can then be recognized by the immune system. asm.orgnih.govjcancer.org The exposure of these tumor-specific epitopes makes aberrantly glycosylated MUC1 a highly immunogenic target for cancer immunotherapy. spandidos-publications.comaacrjournals.org

Immune Response Dynamics to MUC1 (950-958) in Disease States

The altered presentation of MUC1 in cancer elicits specific immune responses, yet tumor cells have developed mechanisms to evade this immune surveillance.

Spontaneous T-cell Immunity in Cancer Patients and Healthy Individuals

Evidence indicates the existence of spontaneous T-cell immunity against MUC1-derived peptides in both cancer patients and healthy individuals. thno.orgoup.com Studies have frequently detected pre-existing CD8+ T-cells specific for the MUC1 (950-958) peptide in the peripheral blood of both breast cancer patients and healthy volunteers. thno.orgoup.com

One study found that 32% of breast cancer patients and 43% of healthy donors had pre-existing CD8+ T-cells that recognized the MUC1 (950-958) epitope. oup.com Another investigation reported that 46% of analyzed breast cancer patients had detectable CD8+ T cells against this peptide. frontiersin.org In patients, these MUC1-specific T-cells were predominantly found in early-stage disease before adjuvant therapy and were capable of producing interferon-gamma (IFN-γ) upon stimulation, although they did not show immediate strong cytotoxic activity. thno.orgoup.com However, after repeated stimulation in vitro, these T-cells could develop the capacity to lyse MUC1-positive tumor cells. oup.com The presence of these T-cells in healthy individuals suggests a potential for cross-reactivity or a baseline level of immune surveillance against self-antigens that become overexpressed in tumors. thno.orgoup.com

Prevalence of Spontaneous MUC1 (950-958)-Specific T-Cells
PopulationPercentage with Specific T-CellsReference
Breast Cancer Patients32% - 46% oup.comfrontiersin.org
Healthy Volunteers43% oup.com

Mechanisms of Immune Evasion Mediated by Full-Length MUC1 (e.g., steric hindrance, immune checkpoint modulation)

Despite its immunogenicity, full-length MUC1 can paradoxically promote immune evasion through several mechanisms. The large, heavily glycosylated extracellular domain of MUC1 can extend 200–500 nm from the cell surface, creating a physical barrier. life-science-alliance.org This barrier can cause steric hindrance , physically blocking immune cells like T-cells and natural killer (NK) cells from accessing receptors on the tumor cell surface, thereby shielding the tumor from immune attack. escholarship.orgfrontiersin.orgum.es

Furthermore, MUC1 is implicated in immune checkpoint modulation . Aberrantly glycosylated MUC1 on tumor cells can engage with inhibitory receptors on immune cells. For instance, tumor-associated MUC1 carrying sialyl-Tn (MUC1-ST) can bind to Siglec-9, a receptor on myeloid cells and T cells, which promotes a tumor-associated macrophage (TAM)-like phenotype and negatively impacts T-cell activation. oup.comnih.gov MUC1-C upregulation has also been shown to drive the expression of the programmed death-ligand 1 (PD-L1) by recruiting transcription factors like MYC and NF-κB p65 to the PD-L1 promoter. nih.gov Increased PD-L1 expression on tumor cells leads to the inhibition of T-cell function upon binding to its receptor, PD-1, representing a key mechanism of immune escape. nih.govmdpi.com

Intracellular Signaling Cascades Associated with MUC1 and its Cleaved Products

Following synthesis, the MUC1 protein is cleaved into two subunits: the large N-terminal subunit (MUC1-N) and the smaller C-terminal subunit (MUC1-C). MUC1-C, which contains the transmembrane and cytoplasmic domains, functions as an oncoprotein by interacting with and activating multiple intracellular signaling pathways crucial for cancer progression. nih.gov

Interaction of MUC1-C with Signaling Proteins (e.g., β-catenin, Src, PI3K)

The 72-amino acid cytoplasmic domain of MUC1-C lacks intrinsic kinase activity but acts as a docking station for a variety of signaling proteins, thereby initiating downstream cascades. cellsignal.comtandfonline.com

β-catenin: MUC1-C directly interacts with β-catenin, a key component of the Wnt signaling pathway. thno.org This interaction stabilizes β-catenin, preventing its degradation and promoting its translocation to the nucleus. nih.gov In the nucleus, the MUC1-C/β-catenin complex can drive the transcription of genes involved in the epithelial-to-mesenchymal transition (EMT), such as Slug and Snail, promoting cell motility and invasion. thno.orgnih.gov

Src: MUC1-C associates with the non-receptor tyrosine kinase c-Src. nih.gov The MUC1 cytoplasmic domain contains a YEKV motif that, when phosphorylated, serves as a binding site for the Src Homology 2 (SH2) domain of c-Src. spandidos-publications.comnih.gov This interaction can modulate the binding of MUC1-C to other proteins, including β-catenin, and is involved in regulating cytoskeletal rearrangements and cell motility. spandidos-publications.comtandfonline.com

PI3K: The MUC1-C cytoplasmic domain contains a phosphorylated YHPM motif that functions as a binding site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). nih.govnih.gov This direct interaction leads to the activation of the PI3K/Akt signaling pathway, which is critical for promoting cell growth, survival, and metabolic processes like aerobic glycolysis in cancer cells. nih.govplos.org Inhibition of the MUC1-C interaction with PI3K has been shown to suppress Akt phosphorylation and inhibit tumor growth. nih.gov

Key Signaling Interactions of the MUC1-C Cytoplasmic Domain
Interacting ProteinMUC1-C Binding Site/MotifDownstream Pathway/EffectReference
β-cateninSer-rich motifWnt signaling, EMT, gene transcription thno.orgnih.gov
SrcpYEKV motifRegulation of β-catenin binding, cytoskeletal changes spandidos-publications.comnih.gov
PI3K (p85 subunit)pYHPM motifPI3K/Akt signaling, cell growth, survival, metabolism nih.govnih.gov

Modulation of Cellular Processes (e.g., proliferation, adhesion, migration, apoptosis) by MUC1

The Mucin-1 (MUC1) protein is a transmembrane glycoprotein that plays a significant role in the pathophysiology of various epithelial cancers. In normal cells, MUC1 is involved in protective functions. However, in cancer cells, it is often overexpressed and aberrantly glycosylated, contributing to tumor progression by modulating key cellular processes. mdpi.comnih.gov The specific peptide sequence Mucin-1 (950-958), with the amino acid sequence STAPPVHNV, is located in the region flanking the variable number of tandem repeats (VNTR) of the MUC1 protein. nih.govnih.gov While the entire MUC1 oncoprotein is implicated in directly altering cellular behavior, the MUC1 (950-958) fragment plays a crucial role as an epitope for the immune system, thereby indirectly modulating cellular processes, primarily by inducing apoptosis in cancer cells through cytotoxic T-lymphocyte (CTL) activity. nih.govaacrjournals.orgresearchgate.net

Proliferation: Overexpression of the MUC1 oncoprotein is associated with increased cell proliferation in various cancers. nih.govcellmarque.com The MUC1 cytoplasmic tail can translocate to the nucleus and interact with transcription factors to promote the expression of genes linked to cell growth, such as cyclin D1 and c-Myc. researchgate.net Silencing the MUC1 gene has been shown to significantly inhibit cell proliferation. mdpi.comresearchgate.net For instance, in hepatocellular carcinoma cells, knockdown of MUC1 inhibited proliferation by blocking the translocation of β-catenin to the nucleus and reducing the expression of its target genes. researchgate.net

Adhesion: MUC1 influences cell-cell and cell-extracellular matrix adhesion. Its large, heavily glycosylated extracellular domain can disrupt normal cell-cell adhesion mediated by molecules like E-cadherin. turkjpath.org This inhibition of adhesion facilitates the detachment of cancer cells from the primary tumor. Overexpression of MUC1 has been shown to block anoikis, a type of apoptosis that occurs when cells detach from the extracellular matrix, thereby promoting cell survival after detachment. nih.gov Furthermore, MUC1 can interact with intercellular adhesion molecule-1 (ICAM-1), which can mediate the firm adhesion of circulating tumor cells to the endothelium, a critical step in metastasis. frontiersin.org

Migration and Invasion: The MUC1 oncoprotein actively promotes cancer cell migration and invasion. mdpi.com It can enhance the invasive properties of cancer cells by inducing the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire a more motile and invasive phenotype. mdpi.com Studies have shown that silencing MUC1 expression can inhibit the migration and invasion of pancreatic cancer cells by downregulating the transcription factor Slug. mdpi.com Additionally, MUC1 has been found to co-localize with CIN85, an adaptor protein, on invadopodia-like structures that are implicated in cell invasion, and this complex promotes the invasive and metastatic potential of breast cancer cells. nih.gov

Apoptosis: MUC1 is a significant regulator of apoptosis, with its overexpression generally leading to resistance to programmed cell death. nih.govnih.gov The MUC1-C terminal subunit, in particular, can block apoptosis induced by genotoxic stress, oxidative stress, and hypoxia. mdpi.com It achieves this by activating survival pathways and inhibiting pro-apoptotic pathways. For example, MUC1 can inhibit cisplatin-induced apoptosis in colon cancer cells by activating the JNK1 pathway. mdpi.com Conversely, the knockdown of MUC1 has been demonstrated to induce apoptosis in cancer cells. mdpi.comnih.gov

The MUC1 (950-958) peptide is a key target in this context. As an HLA-A*0201-restricted T-cell epitope, it is presented on the surface of cancer cells. nih.govaacrjournals.org This allows MUC1-specific CTLs to recognize and lyse tumor cells, effectively inducing apoptosis. aacrjournals.orgresearchgate.net CTL clones specific for the MUC1 (950-958) peptide have been shown to kill MUC1-expressing tumor cell lines from various cancers, including breast, pancreatic, renal, and mesothelioma. nih.govresearchgate.net

Detailed Research Findings

The following tables summarize research findings on the modulation of cellular processes by MUC1 and the specific recognition of the MUC1 (950-958) epitope.

Table 1: Modulation of Cellular Processes by the MUC1 Oncoprotein This table is interactive. You can sort and filter the data by clicking on the column headers.

Cellular Process Effect of MUC1 Overexpression Associated Cancers Mechanism/Pathway Involved
Proliferation Promotes Breast, Pancreatic, Hepatocellular Activation of MAPK pathway; Nuclear translocation of β-catenin; Increased expression of cyclin D1 and c-Myc. mdpi.comresearchgate.net
Adhesion Decreases cell-cell adhesion; Promotes adhesion to endothelium Breast, Lung Inhibition of E-cadherin-mediated adhesion; Interaction with ICAM-1. turkjpath.orgfrontiersin.org
Migration Promotes Pancreatic, Renal, Breast Induction of Epithelial-to-Mesenchymal Transition (EMT); Downregulation of Slug; Association with CIN85. mdpi.comnih.govresearchgate.net
Invasion Promotes Pancreatic, Breast Induction of EMT; Formation of invadopodia-like structures with CIN85. mdpi.comnih.gov

| Apoptosis | Inhibits (Resistance) | Colon, Ovarian, various epithelial cancers | Activation of JNK1 pathway; Inhibition of cisplatin-induced apoptosis; Blocks anoikis. mdpi.comnih.gov |

Table 2: Role of Mucin-1 (950-958) in Immune-Mediated Apoptosis This table is interactive. You can sort and filter the data by clicking on the column headers.

Peptide Sequence Function Target Cancers Immune Response

| Mucin-1 (950-958) | STAPPVHNV | HLA-A*0201 restricted T-cell epitope. nih.govnih.gov | Breast, Pancreatic, Renal, Multiple Myeloma, Malignant Pleural Mesothelioma. nih.govaacrjournals.org | Induces MUC1-specific Cytotoxic T-Lymphocytes (CTLs) that recognize and lyse tumor cells, leading to apoptosis. aacrjournals.orgresearchgate.net |

Research Methodologies for Studying Mucin 1 950 958

Immunological Assays

A variety of immunological assays are employed to characterize the T-cell response to Mucin-1 (950-958). These assays are crucial for understanding its immunogenicity and its potential for use in cancer immunotherapy.

To study the T-cell response to Mucin-1 (950-958), peripheral blood mononuclear cells (PBMCs) from cancer patients or healthy donors are often used. nih.govresearchgate.net These cells, which contain T-cells, are stimulated in vitro or ex vivo with the Mucin-1 (950-958) peptide. researchgate.netnih.gov

In a typical in vitro stimulation protocol, PBMCs are cultured for several days in the presence of the Mucin-1 (950-958) peptide. aacrjournals.org This allows for the expansion of any pre-existing Mucin-1 (950-958)-specific T-cells. Autologous antigen-presenting cells (APCs), such as dendritic cells or B-cells, are often pulsed with the peptide and co-cultured with the T-cells to enhance the stimulation. researchgate.net For long-term culture, T-cell clones can be maintained with the addition of interleukin-2 (B1167480) (IL-2). researchgate.net

Ex vivo stimulation involves a shorter incubation period, often just a few hours, to assess the immediate response of circulating T-cells to the peptide. aacrjournals.org

Cytotoxicity assays are performed to determine the ability of Mucin-1 (950-958)-specific cytotoxic T-lymphocytes (CTLs) to kill tumor cells that express MUC1. nih.gov

A classic method is the chromium-51 (B80572) (Cr-release) assay. In this assay, target tumor cells (which are HLA-A*0201 positive and express MUC1) are labeled with radioactive 51Cr. researchgate.net These labeled target cells are then co-cultured with the Mucin-1 (950-958)-stimulated T-cells. If the T-cells recognize and lyse the tumor cells, 51Cr is released into the culture supernatant, which can then be measured.

More modern, non-radioactive methods are now common. Flow cytometry-based cytotoxicity assays, for instance, can distinguish between live and dead target cells using fluorescent dyes. Another approach involves using target cells engineered to express a reporter enzyme like luciferase. biorxiv.orgbmj.com When the CTLs lyse these cells, the luciferase is released, and its activity can be quantified by adding a substrate and measuring the resulting light emission. biorxiv.orgbmj.com Studies have shown that Mucin-1 (950-958)-specific CD8+ T-cell clones can lyse MUC1+ tumor cell lines in a dose-dependent manner. researchgate.netbmj.com

In vivo cytotoxicity can also be assessed in mouse models. ersnet.org This involves injecting target cells pulsed with the Mucin-1 (950-958) peptide and labeled with a fluorescent dye (like CFSE) into a mouse that has been immunized or contains Mucin-1-specific T-cells. The specific killing of these target cells is then measured by flow cytometry of cells recovered from the mouse. ersnet.org

The production of cytokines, particularly interferon-gamma (IFN-γ), is a key indicator of T-cell activation. aacrjournals.org Several methods are used to measure cytokine production in response to Mucin-1 (950-958) stimulation.

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for detecting the frequency of cytokine-secreting cells. aacrjournals.org In an IFN-γ ELISPOT assay, PBMCs are stimulated with the Mucin-1 (950-958) peptide in wells coated with an anti-IFN-γ antibody. aacrjournals.org Each spot that develops in the well represents a single IFN-γ-producing T-cell.

Intracellular cytokine staining (ICS) combined with flow cytometry allows for the identification of the specific T-cell subsets (e.g., CD8+ or CD4+) that are producing cytokines. aacrjournals.org After stimulation with Mucin-1 (950-958), T-cells are treated with a protein transport inhibitor to trap cytokines inside the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (like CD8) and intracellular cytokines (like IFN-γ).

Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the expression of cytokine-specific mRNA, such as IFN-γ mRNA, following peptide stimulation. researchgate.netaacrjournals.org This method is highly sensitive and can detect T-cell responses even when the frequency of responding cells is low. aacrjournals.org Research has shown that Mucin-1 (950-958) can induce IFN-γ production in T-cells from both breast cancer patients and healthy donors. researchgate.netaacrjournals.org

Table of Research Findings:

Assay Findings References
T-Cell Stimulation Pre-existent CD8+ T-cells specific for MUC-1(950-958) were found in 32% of breast cancer patients and 43% of healthy volunteers. researchgate.net
Cytotoxicity MUC1(950-958)-specific CTL clones recognize and lyse HLA-A*0201+ MPM cell lines, irrespective of the MUC1 glycosylation profile. researchgate.net
Cytokine Production (IFN-γ) MUC-1-specific T-cells from early-stage breast cancer patients showed MUC-1-dependent IFN-γ production after short-term stimulation. researchgate.net
Cytokine Production (qRT-PCR) A 22-fold increase in IFN-γ-specific mRNA was observed in CD8+ T-cells after MUC-1(950-958) stimulation in some healthy donors. aacrjournals.org
Table of Compounds:
Compound Name
Mucin-1 (950-958)
Fmoc (9-fluorenylmethyloxycarbonyl)
Interleukin-2 (IL-2)
Chromium-51 (51Cr)
Luciferase
Interferon-gamma (IFN-γ)
Valine
Cysteine
Alanine

MHC Multimer and Tetramer Staining for Antigen-Specific T-Cells

Major Histocompatibility Complex (MHC) multimer and tetramer staining is a cornerstone technique for the direct detection, enumeration, and phenotyping of antigen-specific T cells. lubio.chmblbio.com This method has been instrumental in studying T-cell responses against the Mucin-1 (950-958) epitope, which has the amino acid sequence STAPPVHNV. nih.govjpt.com

The principle of this technique relies on the specific interaction between the T-cell receptor (TCR) and its cognate peptide-MHC (pMHC) complex. mblbio.comnih.gov Since the affinity of a single TCR for a single pMHC molecule is low, soluble pMHC monomers are not effective for stable binding. lubio.chmblbio.com To overcome this, MHC-peptide monomers are biotinylated and complexed with streptavidin, which has four biotin-binding sites, thus forming a tetrameric structure. lubio.chmblbio.com This tetramerization significantly increases the avidity of the pMHC complex for the TCR, allowing for stable binding and subsequent detection of antigen-specific T cells, often via flow cytometry. lubio.chmblbio.com

In the context of Mucin-1 (950-958), researchers have utilized HLA-A0201/MUC1(950-958) tetramers to identify and characterize specific CD8+ cytotoxic T lymphocytes (CTLs). nih.gov These fluorescently labeled tetramers allow for the direct visualization and quantification of T cells that recognize the MUC1 (950-958) peptide presented by the HLA-A0201 molecule. nih.govmdpi.com

Key findings from research utilizing this methodology include:

The successful generation of CD8+ T-cell clones specific for the HLA-A*0201/MUC1(950–958) complex. nih.gov

Demonstration that these specific T-cell clones can recognize and lyse various MUC1+ HLA-A*0201+ tumor cell lines, including those from breast, pancreatic, and renal cancers, as well as multiple myeloma and primary acute myelogenous leukemia blasts. nih.gov

The finding that MUC1(950–958) is presented by HLA-A*0201+ malignant pleural mesothelioma cell lines and is recognized by specific CD8+ T cells. nih.govresearchgate.net

To enhance the staining efficacy, especially for T-cell populations with lower affinity TCRs, which can be common in cancer and autoimmunity, several strategies have been developed. These include the use of higher-order multimers like dextramers, which have a larger scaffold and can carry more pMHC complexes and fluorochromes, resulting in brighter staining. nih.gov Additionally, the inclusion of protein kinase inhibitors can reduce TCR internalization, and the careful selection of anti-coreceptor antibodies (e.g., anti-CD8) can augment pMHC multimer binding. lubio.chnih.gov

Competitive Peptide Binding Assays

Competitive peptide binding assays are crucial for determining the binding affinity and stability of a specific peptide, such as Mucin-1 (950-958), to MHC molecules. This information is vital for predicting the immunogenicity of a peptide epitope, as high-affinity binding to MHC is a prerequisite for efficient T-cell recognition.

These assays typically involve a known high-affinity radiolabeled or fluorescently labeled reference peptide and a purified MHC molecule. The unlabeled test peptide, in this case, Mucin-1 (950-958), is added in increasing concentrations to compete with the reference peptide for binding to the MHC molecule. The concentration of the test peptide that inhibits 50% of the binding of the reference peptide is known as the IC50 value. sb-peptide.com

Research on Mucin-1 (950-958) has employed such assays to evaluate its binding to the HLA-A*0201 molecule. nih.govsb-peptide.com

Key research findings include:

The MUC1 (950-958) peptide was determined to have an IC50 of 10.13 µg/ml for binding to HLA-A*0201, categorizing it as a "medium binder". sb-peptide.com

In comparison, another MUC1-derived peptide, MUC1 (12-20), had a similar IC50 of 10.89 µg/ml. sb-peptide.com

Interestingly, modifications to the MUC1 (950-958) peptide through specific amino acid substitutions or the addition of aberrant glycosylation have been shown to significantly improve binding affinity, with IC50 values ranging from 0.34 to 1.68 µg/ml, classifying them as "high-affinity binders". sb-peptide.com

These findings highlight the utility of competitive peptide binding assays in not only assessing the natural binding affinity of epitopes like Mucin-1 (950-958) but also in guiding the design of modified peptides with enhanced immunogenic potential for vaccine development. sb-peptide.com

Structural Analysis Techniques

X-ray Crystallography of MUC1 Domains

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov In the context of MUC1, this method provides invaluable insights into the conformation of its domains and how antibodies and T-cell receptors recognize specific epitopes. nih.govnih.gov

While a crystal structure specifically for the Mucin-1 (950-958) peptide bound to an MHC molecule is not detailed in the provided results, the application of X-ray crystallography to other MUC1 glycopeptide epitopes has been highly informative. For instance, the crystallographic analysis of a monoclonal antibody bound to a MUC1 glycopeptide revealed that the recognized epitope consisted of both the Tn antigen (a carbohydrate moiety) and an octapeptide portion of the protein backbone. nih.gov This demonstrates that both the peptide and its glycosylation pattern contribute to the epitope recognized by the immune system.

The process of using X-ray crystallography for epitope mapping typically involves co-crystallizing an antibody fragment, such as a Fab or a single-chain Fv (scFv), with its target antigen. nih.gov The resulting electron density map allows for the precise identification of the amino acid residues and any associated glycans that are in direct contact with the antibody. nih.gov This level of detail is crucial for understanding the molecular basis of immune recognition and for designing targeted immunotherapies. nih.govnih.gov

Computational Modeling for Epitope Prediction

Computational modeling has become an indispensable tool in immunology for predicting potential T-cell and B-cell epitopes within an antigen's primary sequence. nih.govplos.org These in silico methods can significantly narrow down the number of candidate peptides that need to be synthesized and tested experimentally, saving considerable time and resources. nih.govnih.gov

Various computational tools and algorithms are employed for this purpose. For predicting MHC class I binding peptides like Mucin-1 (950-958), algorithms such as NetMHCpan are widely used. nih.gov These tools are trained on large datasets of peptides with known binding affinities to different MHC alleles. They analyze the amino acid sequence of a protein and predict short peptide fragments that are likely to bind to specific MHC molecules. The prediction is often based on artificial neural networks or other machine learning techniques that identify patterns and motifs associated with MHC binding. kne-publishing.com

Key aspects of computational modeling for epitope prediction include:

MHC Binding Prediction: Identifying peptides that can bind to MHC class I or class II molecules is the first and most critical step. nih.gov

Proteasomal Cleavage Prediction: For MHC class I epitopes, it's also important to predict whether the peptide can be generated by the proteasome, the cellular machinery that degrades proteins.

TAP Transport Prediction: The predicted peptide must also be efficiently transported into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP).

B-Cell Epitope Prediction: Computational methods can also predict linear and conformational B-cell epitopes on the surface of a protein that are likely to be recognized by antibodies. plos.orgnih.gov

For Mucin-1, computational approaches can be used to scan its entire sequence, including the variable number tandem repeat (VNTR) region and flanking sequences where the 950-958 epitope is located, to identify potential epitopes for various HLA alleles. nih.gov Furthermore, computational modeling can be used to evaluate the effect of amino acid substitutions on the binding affinity of peptides like Mucin-1 (950-958), aiding in the design of more potent immunogens. plos.org Ensemble learning, which combines multiple machine learning models, is a more recent technique used to improve the accuracy of epitope prediction from sequence data alone. plos.org

Cellular and Molecular Techniques

Cell Line Models (e.g., human tumor cell lines, antigen-presenting cells)

Cell line models are fundamental to the in vitro study of Mucin-1 (950-958) and its role in cancer immunology. These models provide a renewable and consistent source of cells for a wide range of experiments, from studying antigen presentation to evaluating the efficacy of immunotherapies.

Human Tumor Cell Lines: A variety of human tumor cell lines that endogenously express MUC1 have been used in research related to the Mucin-1 (950-958) epitope. The choice of cell line is often dependent on the cancer type being investigated and the HLA type of the cells, as the presentation of the 950-958 peptide is frequently studied in the context of HLA-A*0201. nih.gov

Table of Human Tumor Cell Lines Used in MUC1 (950-958) Research:

Cell LineCancer TypeHLA-A*0201 StatusReference(s)
MCF-7 Breast Cancer+ nih.gov
Pancreatic Cancer Cell Lines Pancreatic Cancer+ nih.gov
Renal Cancer Cell Lines Renal Cancer+ nih.gov
Multiple Myeloma Cells Multiple Myeloma+ nih.gov
Primary Acute Myelogenous Leukemia (AML) Blasts Leukemia+ nih.govsb-peptide.com
Malignant Pleural Mesothelioma (MPM) Cell Lines Mesothelioma+ nih.govresearchgate.net
MUC-1 Adrenocortical CarcinomaNot Specified mdpi.com
NCI-H295R Adrenocortical CarcinomaNot Specified mdpi.com

These cell lines have been crucial for demonstrating that the Mucin-1 (950-958) epitope is naturally processed and presented on the surface of tumor cells, making them recognizable targets for specific CTLs. nih.govresearchgate.net For example, studies have shown that CTLs specific for MUC1(950-958) can lyse HLA-A*0201+ MCF-7 breast cancer cells and various MPM cell lines. nih.govresearchgate.net

Antigen-Presenting Cells (APCs): Antigen-presenting cells are essential for initiating T-cell responses. In the context of Mucin-1 (950-958) research, both professional APCs and engineered cell lines are utilized.

Dendritic Cells (DCs): DCs are the most potent APCs and are often used to stimulate MUC1-specific T cells in vitro. sb-peptide.com DCs from healthy HLA-A2+ donors can be pulsed with the MUC1 (950-958) peptide and then co-cultured with T cells to induce a specific cytotoxic response. sb-peptide.com

Other APCs: While less common, other cell types like B-cell lines can also be used as APCs in specific experimental setups.

The use of these cell line models allows researchers to dissect the molecular and cellular interactions that govern the immune response to the Mucin-1 (950-958) tumor antigen, paving the way for the development of novel cancer immunotherapies.

Gene Expression Analysis (e.g., RT-PCR, Microarray)

Gene expression analysis provides a quantitative view of MUC1 transcription levels in various tissues and cell types, offering insights into the regulatory mechanisms that govern its expression. Techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and microarray analysis are pivotal in this area.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is widely used to measure the amount of MUC1 messenger RNA (mRNA) in a sample. By converting RNA into complementary DNA (cDNA) and then amplifying it, researchers can determine the relative or absolute quantity of MUC1 transcripts. For instance, real-time RT-PCR has been used to validate microarray data and to compare MUC1 expression across different tissues. In one study, the comparative Cq method was used to measure the fold change of Muc1 gene expression across lung, liver, and kidney tissues, using GAPDH and TBP as reference genes. lgcgroup.com The results showed significantly higher expression in the lung and kidney compared to the liver. lgcgroup.com Another study investigating squamous cell carcinoma of the oral tongue (SCCOT) found that MUC1 mRNA expression was actually upregulated in tumor-free tongue tissues adjacent to the carcinoma when compared to the tumor tissues themselves. spandidos-publications.com

Microarray Analysis: Microarrays allow for the simultaneous analysis of the expression of thousands of genes. This technology has been instrumental in identifying genes that are differentially expressed in conjunction with MUC1. For example, a microarray analysis of pancreatic tumor cells overexpressing MUC1 identified a subset of genes implicated in tumor metastasis that were differentially expressed. nih.gov Among these, connective tissue growth factor (CTGF/CCN2) was identified as a key target regulated by MUC1. nih.gov In another study, microarray analysis of human middle ear epithelial cells treated with Asian sand dust revealed that MUC1 was one of 1,138 up-regulated genes, suggesting its involvement in the inflammatory response. e-ceo.org Similarly, a study on the effect of Helicobacter pylori infection in mice used microarrays to examine the impact of Muc1 gene ablation on gastric gene expression, identifying 183 differentially expressed transcripts in uninfected MUC1-deficient mice. frontiersin.org

Technique Study Focus Key Findings on MUC1 Expression Reference
RT-PCR Gene expression in different tissue typesMUC1 was found to be upregulated 297-fold in lung and 143-fold in kidney in comparison to liver. lgcgroup.com
RT-PCR Squamous cell carcinoma of the oral tongueMUC1 mRNA was upregulated in tumour-free tissues adjacent to the carcinoma compared to the tumour itself. spandidos-publications.com
Microarray Pancreatic cancer cellsOverexpression of MUC1 led to differential expression of metastasis-related genes, including CTGF. nih.gov
Microarray Effect of H. pylori on gastric mucosaAblation of the Muc1 gene resulted in 183 differentially expressed transcripts in uninfected gastric mucosa. frontiersin.org
Microarray Multiple Myeloma (MM)Analysis of microarray data from over 800 MM patients showed a positive correlation between MUC1 and MYC expression. ashpublications.org

Flow Cytometry for MUC1 Expression and T-cell Phenotyping

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. It is particularly valuable for identifying cell surface proteins like MUC1 and for characterizing different cell populations, such as T-lymphocytes.

This method involves labeling cells with fluorescently tagged antibodies that specifically bind to MUC1. As the cells flow one by one through the cytometer, the laser excites the fluorophores, and the emitted light is detected, allowing for the quantification of MUC1-expressing cells and the intensity of expression.

Research has employed flow cytometry to demonstrate that MUC1 is expressed on a range of hematopoietic cells, including T-cells, particularly after activation. researchgate.netnih.gov For instance, one study analyzed peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis and found MUC1 expression on T-cells activated in vivo. nih.gov Another study using the Jurkat T-cell line showed that MUC1 expression increased from 50-70% in unstimulated cells to 90% by 24 hours after stimulation. researchgate.net

In the context of cancer, flow cytometry is crucial for characterizing MUC1 expression on tumor cells and for phenotyping immune cells that may interact with them. A study on cutaneous T-cell lymphoma (CTCL) used flow cytometry to show that MUC1 is significantly upregulated in CTCL cells compared to normal T-cells. nih.gov The analysis demonstrated MUC1 expression in 11% to 62% of Sézary cells and 13% to 43% of mycosis cells, which are types of CTCL cells. nih.gov Furthermore, a comparison of CD4+ cells from L-CTCL patients and healthy donors revealed a stark difference in MUC1 expression, with an average of 61.5% in patients versus 5.34% in controls. nih.gov

Cell Type / Condition MUC1 Expression Level / Finding Reference
Jurkat T-cells (unstimulated) 50-70% of cells express MUC1. researchgate.net
Jurkat T-cells (24h post-stimulation) MUC1 expression increased to 90% of cells. researchgate.net
Sézary cells (CTCL) MUC1 expressed in 11% to 62% of cells. nih.gov
Mycosis cells (CTCL) MUC1 expressed in 13% to 43% of cells. nih.gov
CD4+ T-cells (L-CTCL patients) Average of 61.5% MUC1 expression. nih.gov
CD4+ T-cells (Healthy donors) Average of 5.34% MUC1 expression. nih.gov
CD8+ T-cells (Prostate Cancer Patient PBMCs) Approximately 7% of CD8+ T-cells co-expressed CD56 after stimulation with MUC1 mucin peptide, IL-2, and IL-12. aacrjournals.org

Immunohistochemistry for MUC1 Tissue Expression

Immunohistochemistry (IHC) is a cornerstone technique for visualizing the presence and location of proteins within the anatomical context of a tissue section. It utilizes antibodies that specifically bind to the target protein (in this case, MUC1), which are then visualized using a chromogenic or fluorescent detection system.

IHC is extensively used to study MUC1 expression in normal and diseased tissues. In normal epithelial tissues, MUC1 is typically expressed in a polarized fashion on the apical surface of cells. oncotarget.com However, in carcinomas, its expression is often dramatically increased and loses this polarity, appearing over the entire cell surface and in the cytoplasm. biosb.comaacrjournals.org This overexpression and aberrant localization have been associated with many types of cancer, including breast, lung, pancreatic, and renal carcinomas. biosb.comaacrjournals.orgmdpi.com

Studies use IHC to score MUC1 expression, often based on the intensity of staining (e.g., on a scale of 0 to 3) and the percentage of stained tumor cells. oncotarget.comaacrjournals.org For example, an analysis of non-small cell lung cancer (NSCLC) tissue samples used IHC to characterize MUC1 expression levels in different stages of lesion development, from metaplasia to carcinoma. oncotarget.com Another study developed a robust IHC assay for MUC1 that could distinguish between normal and tumor tissue, finding that in a breast tissue array, 14 out of 16 tumor specimens showed specific staining with little to no staining in matched normal tissue. aacrjournals.org In clear cell renal cell carcinoma (ccRCC), IHC was used to stratify tumors into high MUC1 expression (MUC1H) and low MUC1 expression (MUC1L) groups, which correlated with different metabolic profiles and clinical outcomes. mdpi.com

Tissue Type Key IHC Findings for MUC1 Expression Reference
Breast Carcinoma Overexpressed in more than 90% of cases and their metastases. biosb.com
Non-Small Cell Lung Cancer (NSCLC) MUC1 expression increased in squamous cell carcinoma areas versus dysplastic areas. oncotarget.com
Paired Normal/Tumor Breast Tissue 14 out of 16 tumor specimens showed specific MUC1 staining with minimal or no staining in matched normal tissue. aacrjournals.org
Various Tumor Tissues A study of 36 tumor specimens found positive MUC1 staining in 29 samples; negative staining was reported in thyroid, liver, colon, and prostate tumors. aacrjournals.org
Clear Cell Renal Cell Carcinoma (ccRCC) Tumors were stratified into high and low MUC1 expression groups based on staining intensity, which correlated with clinical outcomes. mdpi.com
Squamous Cell Carcinoma of the Oral Tongue (SCCOT) All SCCOT tissues expressed MUC1, but protein levels did not correlate with MUC1 mRNA levels in the same tumors. spandidos-publications.com

Future Directions and Research Perspectives

Elucidating the Full Spectrum of MUC1 (950-958) Processing Pathways

The generation and presentation of the MUC1 (950-958) peptide for T-cell recognition is a multi-step process that is not yet fully understood. Future research must aim to comprehensively map these pathways. It is known that MUC1 can be carried by microvesicles, which facilitates its translocation from the endolysosomal/HLA-II compartment to the HLA-I compartment for presentation to CD8+ T-cells. researchgate.net This translocation is reportedly accompanied by deglycosylation, which may generate novel MUC1 glycoepitopes. researchgate.net However, other studies suggest that glycosylation of larger MUC1 peptides can hinder processing and presentation. researchgate.net

Furthermore, insufficient presentation of the peptide may occur due to downregulation of the transporter protein associated with antigen presentation (TAP) or general deficiencies in the MHC class I presentation machinery, which are common in breast cancer cells. nih.gov

Key unanswered questions for future investigation include:

What are the specific proteases and cellular machinery responsible for excising the MUC1 (950-958) epitope from the full-length MUC1 protein?

How does the glycosylation status of the MUC1 protein in different cellular states (e.g., healthy vs. malignant) influence its entry into specific processing pathways?

What factors determine whether MUC1 is processed via the HLA-I or HLA-II pathway?

Can the cellular mechanisms of MUC1 processing and transport be manipulated to enhance the presentation of the MUC1 (950-958) epitope on cancer cells?

Investigating MUC1 (950-958) Cross-Reactivity in Healthy Individuals and Disease

A fascinating and critical area of research is the presence of MUC1 (950-958)-specific T-cells in healthy individuals. Studies have shown that pre-existing CD8+ T-cells specific for this peptide are frequently found in both breast cancer patients and healthy donors. researchgate.net This suggests a level of immunological surveillance or potential cross-reactivity with other antigens.

One study found that 32% of breast cancer patients and 43% of healthy volunteers had pre-existing CD8+ T-cells that recognized MUC1 (950-958). researchgate.net In patients, these T-cells were detected more often in early-stage disease. nih.govresearchgate.net While these cells showed the ability to produce interferon-gamma (IFN-γ) upon stimulation, their cytotoxic potential was not immediately apparent without further in vitro stimulation. researchgate.net The reason for the presence of these T-cells in healthy individuals remains unclear and is a crucial area for future research to understand immune tolerance and autoimmunity. researchgate.net Additionally, T-cell clones specific for the MUC1(950-958)/HLA-A*0201 complex have been shown to recognize tumor cells from various cancers, including breast, pancreatic, renal, and hematological malignancies, indicating cross-reactivity across different disease types. nih.gov

Table 1: Prevalence of Pre-existent MUC1(950-958)-Specific CD8+ T-cells

CohortPercentage with Specific T-cellsReference
Breast Cancer Patients32% researchgate.net
Healthy Volunteers43% researchgate.net
Multiple Myeloma PatientsSimilar percentage to breast cancer nih.gov
Acute Lymphocytic LeukaemiaDetected in 1 of 7 patients plos.org

Future studies should focus on:

  • Determining the antigenic stimuli responsible for priming MUC1 (950-958)-specific T-cells in healthy individuals.
  • Characterizing the functional profile (e.g., memory phenotype, cytokine secretion, cytotoxic capacity) of these T-cells in healthy versus cancer-bearing individuals.
  • Investigating whether infections with pathogens expressing mimicry epitopes could lead to this cross-reactive T-cell population.
  • Advanced Structural Characterization of MUC1 (950-958)/HLA-A*0201/TCR Interactions

    The interaction between the T-cell receptor (TCR) and the MUC1 (950-958) peptide presented by the HLA-A0201 molecule is the lynchpin of the specific immune response. A deep understanding of the molecular and structural basis of this ternary complex is essential for designing more effective immunotherapies. Research has successfully generated cytotoxic T-lymphocyte (CTL) clones with varying avidities for the MUC1(950-958)/HLA-A0201 complex, highlighting that different TCRs can recognize the same epitope with different efficiencies. ersnet.org For instance, one study compared two T-cell clones, N5.14 and N32.10, and found that the N5.14 clone recognized the peptide-MHC complex at a concentration approximately 34 times lower than the N32.10 clone, indicating a much higher avidity. ersnet.org

    Future research should employ advanced structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM), to:

    Solve the high-resolution structure of the MUC1 (950-958)/HLA-A*0201/TCR ternary complex.

    Identify the key amino acid contact points that determine the specificity and affinity of the interaction.

    Understand how post-translational modifications on the MUC1 peptide, even those outside the core epitope, might influence its conformation and recognition by the TCR.

    Use structural data to rationally design and engineer TCRs with enhanced affinity and specificity for the MUC1 (950-958) target, potentially leading to more potent adoptive T-cell therapies.

    Development of Novel Research Tools and Methodologies for MUC1 (950-958) Studies

    Advancing our understanding of MUC1 (950-958) requires the continuous development of sophisticated research tools. Current methods involve generating specific CTL clones using peptide-pulsed dendritic cells and assessing their function through cytotoxicity and interferon-gamma release assays against target cells. researchgate.netersnet.org

    A significant advancement is the development of peptide-MHC (pMHC) arrays, which allow for the high-throughput detection and characterization of antigen-specific T-cell populations from small patient samples. plos.org These arrays have been shown to be at least as sensitive as flow cytometry and can be used to rapidly screen for T-cells recognizing MUC1(950-958) among other tumor and viral epitopes. plos.org Another innovative approach involves the use of three-dimensional multicellular tumor spheroid (MCTS) models. nih.gov These models better mimic the tumor microenvironment and can be used to assess the efficacy of MUC1(950-958)-specific T-cells in a more physiologically relevant context. nih.gov

    Table 2: Emerging Research Tools for MUC1 (950-958) Investigation

    Tool/MethodologyApplicationKey AdvantagesReference
    pMHC ArraysHigh-throughput screening of T-cell populationsRapidly identifies >40 specific T-cell populations in small samples; high sensitivity. plos.org
    Multicellular Tumor Spheroids (MCTS)In vitro efficacy testing of CTLsBetter recapitulates the tumor microenvironment; more physiologically relevant than 2D cultures. nih.gov
    TAP-deficient T2 cellsAntigen presentation assaysAllows for controlled loading of exogenous peptides to study specific T-cell recognition without endogenous peptide interference. ersnet.org
    Generation of high/low avidity T-cell clonesMechanistic studies of TCR recognitionEnables comparative analysis of TCR signaling and function based on affinity for the pMHC complex. ersnet.org

    Future efforts should be directed towards:

  • Improving the sensitivity and multiplexing capabilities of pMHC arrays to allow for comprehensive immune profiling at the point of care. plos.orgscience.gov
  • Integrating MCTS with microfluidic devices to create "tumor-on-a-chip" models that incorporate immune cells and other components of the tumor microenvironment.
  • Developing novel imaging techniques to visualize the MUC1 (950-958)/HLA-A*0201 complex on the surface of living cells and track interactions with T-cells in real-time.
  • Q & A

    Q. What are the standard methodologies for synthesizing and characterizing Mucin-1 (950-958) peptides in vitro?

    Solid-phase peptide synthesis (SPPS) is the gold standard, followed by purification via reverse-phase HPLC and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Ensure purity >95% via analytical HPLC, and validate structural integrity with circular dichroism (CD) spectroscopy for secondary structure analysis. For reproducibility, document solvent systems, coupling reagents, and cleavage conditions in detail .

    Q. Which assays are commonly used to evaluate the binding affinity of Mucin-1 (950-958) to MHC class I molecules?

    Competitive ELISAs and surface plasmon resonance (SPR) are widely employed. Include negative controls (e.g., scrambled peptides) and validate results with T2 cell stabilization assays. Report half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (KD) with standard deviations from triplicate experiments .

    Q. How should researchers validate antibody specificity for Mucin-1 (950-958) in immunohistochemistry (IHC)?

    Use peptide-blocking experiments (pre-incubate antibodies with excess peptide) and confirm via siRNA-mediated knockdown in cell lines. Include isotype controls and validate across multiple tissue sections. Cross-reactivity with other mucin isoforms (e.g., MUC16) must be ruled out using Western blotting .

    Q. What in vitro models are appropriate for studying Mucin-1 (950-958)-mediated T-cell activation?

    Co-culture systems with dendritic cells (DCs) loaded with peptide and autologous CD8+ T cells. Measure interferon-γ (IFN-γ) secretion via ELISpot and quantify cytotoxic activity using lactate dehydrogenase (LDH) assays. Include HLA-matched and mismatched controls to confirm MHC restriction .

    Q. How can researchers ensure data reproducibility in Mucin-1 (950-958) studies?

    Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw flow cytometry files, MS spectra, and statistical code in supplementary materials. Use standardized buffers (e.g., PBS pH 7.4) and report lot numbers for commercial reagents .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in reported immunogenicity of Mucin-1 (950-958) across cancer types?

    Conduct meta-analyses of existing datasets to identify confounding variables (e.g., HLA subtype prevalence, tumor mutational burden). Validate findings in HLA-transgenic mouse models and use single-cell RNA sequencing to profile T-cell receptor (TCR) clonality in responders vs. non-responders .

    Q. How can epitope mapping be optimized to identify cross-reactive T-cell clones for Mucin-1 (950-958)?

    Employ alanine scanning mutagenesis combined with tetramer staining. Use high-throughput TCR sequencing to identify public clonotypes. Validate functional avidity via serial peptide dilution assays and correlate with clinical response in adoptive cell therapy trials .

    Q. What statistical approaches are recommended for analyzing low-avidity T-cell responses to Mucin-1 (950-958)?

    Apply non-parametric tests (e.g., Mann-Whitney U) due to non-normal data distributions. Use mixed-effects models to account for inter-patient variability. For longitudinal data, implement Kaplan-Meier survival analysis with log-rank tests .

    Q. How should researchers address variability in peptide-MHC stability assays?

    Standardize incubation temperatures (25°C vs. 37°C) and include stabilizing agents (e.g., β2-microglobulin). Compare half-life calculations using nonlinear regression models. Validate with fluorescence polarization assays to confirm binding kinetics .

    Q. What methods improve the predictive power of Mucin-1 (950-958) vaccine efficacy in preclinical models?

    Use humanized mice reconstituted with patient-derived xenografts (PDX) and autologous immune cells. Monitor tumor infiltrating lymphocytes (TILs) via multiplex IHC and cytokine profiling. Employ machine learning to integrate multi-omics data (e.g., TCR repertoire, peptidome) .

    Q. How can researchers mitigate off-target effects in CRISPR-edited cell lines expressing Mucin-1 (950-958)?

    Perform whole-exome sequencing to identify unintended edits. Use paired sgRNA designs (e.g., CRISPR-DO) for higher specificity. Validate phenotypic outcomes with rescue experiments using wild-type Mucin-1 .

    Q. What are the best practices for integrating Mucin-1 (950-958) data into multi-omics frameworks?

    Use platforms like Cytoscape for network analysis of proteomic-transcriptomic interactions. Apply pathway enrichment tools (e.g., DAVID, GSEA) to link peptide-specific immune responses to broader signaling cascades. Share datasets in public repositories (e.g., PRIDE, ImmPort) .

    Methodological Considerations

    • Data Presentation : Use tables to summarize IC₅₀ values, KD, and HLA binding motifs. Figures should highlight dose-response curves and TCR avidity heatmaps. Avoid duplicating data in text and visuals .
    • Reproducibility : Publish step-by-step protocols for peptide synthesis and DC-T cell co-cultures in supplementary materials. Include failure rates and troubleshooting steps (e.g., low peptide solubility) .
    • Ethical Reporting : Disclose conflicts of interest (e.g., commercial antibody vendors) and adhere to ARRIVE guidelines for animal studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.